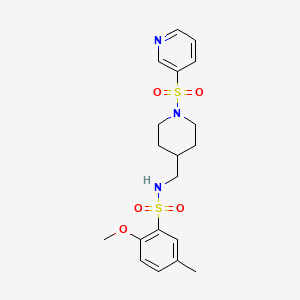

2-methoxy-5-methyl-N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)benzenesulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "2-methoxy-5-methyl-N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)benzenesulfonamide" is a structurally complex molecule that appears to be related to a class of compounds known for their potential in forming hydrogen bonds and π-π interactions, which are crucial for molecular recognition processes and could be relevant in the design of new materials or pharmaceuticals. Although the specific compound is not directly described in the provided papers, the related compounds discussed offer insights into the behavior and characteristics that could be extrapolated to the compound .

Synthesis Analysis

The synthesis of related benzenesulfonamide derivatives typically involves the formation of an amide bond between a sulfonamide and an aromatic or heteroaromatic moiety. For instance, the synthesis of N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide involves the creation of molecular chains through π-π interactions between phenyl and pyrimidine groups . Similarly, Schiff base formation is another common synthetic route, as seen in the creation of 4-[(2-hydroxy-3-methoxybenzylideneamino)-N-(5-methylisoxazol-3-yl)benzenesulfonamide from sulfamethoxazole and 2-hydroxy-3-methoxybenzaldehyde . These methods could potentially be adapted for the synthesis of the compound , considering the structural similarities.

Molecular Structure Analysis

The molecular structure of benzenesulfonamide derivatives is characterized by the presence of aromatic rings capable of engaging in π-π interactions, as well as hydrogen bonding capabilities through the sulfonamide group. The crystal structure of related compounds reveals a tendency to form three-dimensional networks via N-H...N hydrogen-bonding interactions . Additionally, the presence of substituents on the aromatic rings can significantly influence the molecular conformation and intermolecular interactions, as seen in the differences between N-[2-(pyridin-2-yl)ethyl]benzenesulfonamide and its toluene-substituted counterpart .

Chemical Reactions Analysis

The chemical reactivity of benzenesulfonamide derivatives often involves their functional groups, such as the sulfonamide NH, which can participate in hydrogen bonding. The Schiff base derivative mentioned exhibits tautomerism, which is crucial for its photochromic and thermochromic properties, indicating a propensity for proton transfer reactions . These characteristics suggest that the compound "2-methoxy-5-methyl-N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)benzenesulfonamide" may also exhibit interesting reactivity, particularly in the context of forming coordination complexes or engaging in proton transfer.

Physical and Chemical Properties Analysis

The physical properties of benzenesulfonamide derivatives, such as crystallographic parameters and density, are influenced by their molecular structure and intermolecular interactions. For example, the Schiff base derivative crystallizes in the monoclinic space group with specific cell parameters and a density of 1.431 g cm^-3 . The presence of different substituents can lead to variations in these properties, as seen in the comparison of methane-, benzene-, and toluenesulfonamide derivatives . These insights provide a foundation for predicting the physical and chemical properties of the compound , which would likely exhibit similar characteristics due to structural similarities.

科学的研究の応用

Quantum Chemical and Molecular Dynamic Simulation Studies

One study utilized quantum chemical calculations and molecular dynamics simulations to investigate the adsorption and corrosion inhibition properties of piperidine derivatives on the corrosion of iron. These derivatives, including similar compounds to the one , showed potential as corrosion inhibitors for iron, with their effectiveness predicted by various global reactivity parameters and adsorption behaviors on metal surfaces. This research highlights the application of such compounds in protecting metals from corrosion, which is crucial in various industrial applications (Kaya et al., 2016).

Photodynamic Therapy and Photosensitizers

Another area of application is in photodynamic therapy (PDT) for cancer treatment. Studies on zinc phthalocyanine derivatives substituted with benzenesulfonamide groups have shown that these compounds possess good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield. These features make them promising candidates as Type II photosensitizers in PDT, offering a non-invasive treatment option for cancer (Pişkin et al., 2020). Additionally, the synthesis, characterization, and investigation of photophysical and photochemical properties of these zinc(II) phthalocyanine derivatives with new benzenesulfonamide substituents have been reported, further supporting their potential in photocatalytic applications and as photosensitizers in PDT (Öncül et al., 2021).

Carbonic Anhydrase Inhibition

The selective inhibition of carbonic anhydrase isoforms by fluorinated pyrrolidines and piperidines incorporating tertiary benzenesulfonamide moieties has been identified as a significant application. These compounds have shown selectivity towards the human carbonic anhydrase II isoform, presenting a new mechanism of action for its inhibition. This research suggests potential therapeutic applications in conditions where selective inhibition of specific carbonic anhydrase isoforms is desired, such as in treating glaucoma or managing certain types of tumors (Le Darz et al., 2015).

Safety And Hazards

将来の方向性

特性

IUPAC Name |

2-methoxy-5-methyl-N-[(1-pyridin-3-ylsulfonylpiperidin-4-yl)methyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25N3O5S2/c1-15-5-6-18(27-2)19(12-15)28(23,24)21-13-16-7-10-22(11-8-16)29(25,26)17-4-3-9-20-14-17/h3-6,9,12,14,16,21H,7-8,10-11,13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDPIIZVZCGTALO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC)S(=O)(=O)NCC2CCN(CC2)S(=O)(=O)C3=CN=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25N3O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-methoxy-5-methyl-N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)benzenesulfonamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(3-methoxyphenyl)-3-(4-methylphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B3012167.png)

![N-(2-methoxy-5-methylphenyl)-2-((2-oxo-1-(pyridin-4-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B3012168.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl)propanamide](/img/structure/B3012172.png)

![2-(8-methoxy-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B3012179.png)

![Methyl 2-[(3-chloropropanoyl)amino]-3-thiophenecarboxylate](/img/structure/B3012182.png)

![3-[(4-isopropylphenyl)sulfonyl]-N-(2-phenylpropyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B3012183.png)

![Ethyl 7-(thiophen-2-yl)pyrazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B3012184.png)

![N-(2-methylbenzo[d]thiazol-5-yl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide](/img/structure/B3012189.png)